molecular formula C24H29N3O5 B6318987 6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2'-bipyridine CAS No. 1333238-27-9

6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2'-bipyridine

Cat. No.: B6318987
CAS No.: 1333238-27-9
M. Wt: 439.5 g/mol
InChI Key: JQBHCEDNCUHABP-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2’-bipyridine is a complex organic compound that features a bipyridine core with a pyridinyl substituent and a tetraoxatridecan-13-yloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2’-bipyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyridine core: This can be achieved through a coupling reaction of two pyridine derivatives.

    Introduction of the pyridinyl substituent: This step might involve a substitution reaction where a pyridinyl group is introduced to the bipyridine core.

    Attachment of the tetraoxatridecan-13-yloxy chain: This could be done through an etherification reaction, where the tetraoxatridecan-13-yloxy chain is attached to the bipyridine core.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to maximize yield and purity. This might include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2’-bipyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups to the molecule.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry and catalysis.

    Biology: The compound might be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research could explore its potential as a drug candidate or a diagnostic tool.

    Industry: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 6-(Pyridin-2-yl)-4-(2,5,8,11-tetraoxatridecan-13-yloxy)-2,2’-bipyridine exerts its effects depends on its specific interactions with molecular targets. These might include:

    Molecular Targets: The compound could interact with enzymes, receptors, or other proteins.

    Pathways Involved: The interactions might influence various biochemical pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other bipyridine derivatives with different substituents. Examples could be:

  • 4,4’-Bipyridine
  • 2,2’-Bipyridine
  • 6-(Pyridin-2-yl)-2,2’-bipyridine

Properties

IUPAC Name

4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-28-10-11-29-12-13-30-14-15-31-16-17-32-20-18-23(21-6-2-4-8-25-21)27-24(19-20)22-7-3-5-9-26-22/h2-9,18-19H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBHCEDNCUHABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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